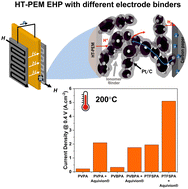Deconvoluting charge-transfer, mass transfer, and ohmic resistances in phosphonic acid–sulfonic acid ionomer binders used in electrochemical hydrogen pumps†
Energy & Environmental Science Pub Date: 2023-10-17 DOI: 10.1039/D3EE01776A
Abstract
Ion-pair high-temperature polymer electrolyte membranes (HT-PEMs) paired with phosphonic acid ionomer electrode binders have substantially improved the performance of HT-PEM electrochemical hydrogen pumps (EHPs) and fuel cells. Blending poly(pentafluorstyrene-co-tetrafluorostyrene phosphonic acid) (PTFSPA) with Nafion™, and using this blend as an electrode binder, improved proton conductivity in the electrode layer resulting in a 2 W cm−2 peak power density of fuel cells at 240 °C (a HT-PEM fuel cell record). However, much is unknown about how phosphonic acid ionomers blended with perfluorosulfonic acid materials affect electrode kinetics and gas transport in porous electrodes. In this work, we studied the proton conductivity, electrode kinetics, and gas transport resistances of 3 types of phosphonic acid ionomers, poly(vinyl phosphonic acid), poly(vinyl benzyl phosphonic acid), and PTFSPA by themselves and when blended with Aquivion® (a perfluorosulfonic acid material). These studies were performed using EHP platforms. For all phosphoric acid ionomer types, the addition of Aquivion® promoted ionic conductivity, hydrogen oxidation/evolution reaction kinetics (HOR/HER), and hydrogen gas permeability. Solid-state 31P NMR revealed that the addition of Aquivion® eliminated or significantly reduced phosphate ester formation in phosphoric acid ionomers and this plays a vital role in enhancing ionomer blend conductivity. Using the best blend variant, PTFSPA-Aquivion®, an EHP performance of 5.1 A cm−2 at 0.4 V at T = 200 °C was attained. Density functional theory (DFT) calculations identified that phosphonic acids with electron-withdrawing moieties reduced the propensity of the phosphonic acid to adsorb on platinum electrocatalyst surfaces. The relative adsorption affinity of the various phosphonic acid ionomers from DFT is consistent with experimentally determined charge transfer resistance. A voltage loss breakdown model revealed that the addition of Aquivion® reduced activation and concentration overpotentials in EHPs. Overall, a systematic experimental and modeling approach provided further insight as to how perfluorosulfonic acid ionomers blended with phosphoric acid ionomers affect ionic conductivity, reaction kinetics, and gas permeability in EHP platforms.


Recommended Literature
- [1] Dinuclear manganese alkoxide complexes as catalysts for C–N bond cleavage of simple tertiary N,N-dialkylamides to give esters†
- [2] Transition-metal complexes containing an as-donor positively-charged ligand
- [3] A simple model to understand the effect of membrane shear elasticity and stress-free shape on the motion of red blood cells in shear flow
- [4] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [5] 25 years and still going strong: 2′-O-(pyren-1-yl)methylribonucleotides – versatile building blocks for applications in molecular biology, diagnostics and materials science
- [6] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [7] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [8] Capabilities of fast protein liquid chromatography coupled to a double focusing inductively coupled plasma mass spectrometer for trace metal speciation in human serum
- [9] Control of 10 nm scale cylinder orientation in self-organized sugar-based block copolymer thin films†
- [10] Pharmacokinetics of Agelastatin A in the central nervous system

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16200-52-5









